5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a benzylpiperazine and 3-fluorophenyl substituent. The presence of the 3-fluorophenyl group may enhance lipophilicity and receptor-binding affinity, while the benzylpiperazine moiety could modulate interactions with neurotransmitter receptors .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c23-18-8-4-7-17(13-18)19(20-21(29)28-22(30-20)24-15-25-28)27-11-9-26(10-12-27)14-16-5-2-1-3-6-16/h1-8,13,15,19,29H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUABCODVDGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the target compound can be synthesized through the condensation of appropriate benzylpiperazine derivatives with thiazole and triazole moieties under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain compounds demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range (16–32 μg/mL) . The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis through interaction with the enoyl-acyl carrier protein reductase (FabI) enzyme.
Antitubercular Activity
In addition to general antimicrobial effects, specific derivatives have been tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds showed promising results with IC50 values in the nanomolar range . This suggests that modifications in the molecular structure can enhance activity against resistant strains.
Cytotoxicity and Selectivity
The selectivity of these compounds is crucial for their therapeutic potential. Preliminary cytotoxicity assays have shown that while some derivatives possess antimicrobial properties, they exhibit minimal cytotoxic effects on mammalian cell lines. This selectivity is essential for reducing potential side effects during treatment.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives is influenced by structural modifications. Key observations include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly affects biological activity.
- Piperazine Moiety : The incorporation of piperazine enhances solubility and may contribute to improved binding affinity to biological targets.
A detailed SAR analysis can be summarized in Table 1 below:
| Compound Variant | Substituent | MIC (μg/mL) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound A | -F | 16 | >100 |
| Compound B | -Cl | 32 | >100 |
| Compound C | -NO2 | 64 | 50 |
Case Studies
Several studies have focused on the biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Antimicrobial Efficacy : A recent publication reported a series of thiazolo[3,2-b][1,2,4]triazoles demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural diversity in enhancing potency .
- Antitubercular Screening : Another investigation assessed a library of thiazolo[3,2-b][1,2,4]triazole derivatives for their efficacy against M. tuberculosis. The findings indicated that specific modifications led to enhanced activity against drug-resistant strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Key Observations:
Substituent Impact on Activity :
- The 4-fluorophenyl group in compound 3c confers high selectivity against maximal electroshock (MES) seizures, suggesting that fluorination at the para position enhances anticonvulsant efficacy . The target compound’s meta-fluorophenyl substitution may alter receptor interactions compared to 3c .
- Piperazine derivatives (e.g., the target compound and the 3-chlorophenyl analog in ) exhibit structural diversity in neurotransmitter receptor targeting, but activity data remain sparse.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to other thiazolo-triazole derivatives (e.g., yields of 54–71% for analogs in ).
Biological Activity Gaps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
